molecular formula C28H36N4O6 B1213695 (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid CAS No. 92234-10-1

(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1213695
CAS No.: 92234-10-1
M. Wt: 524.6 g/mol
InChI Key: IQNWLCXGCZTZFI-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a phenylpropyl group, and a formimidamido group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenylpropyl group, and the attachment of the formimidamido group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid could be investigated for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique properties could be leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and molecules with phenylpropyl and formimidamido groups. Examples include:

  • (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid analogs with different substituents.
  • Pyrrolidine-2-carboxylic acid derivatives with varying side chains.

Uniqueness

The uniqueness of (S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N’-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(4-hydroxyanilino)methylideneamino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O6/c33-22-14-12-21(13-15-22)30-19-29-17-5-4-9-23(26(34)32-18-6-10-25(32)28(37)38)31-24(27(35)36)16-11-20-7-2-1-3-8-20/h1-3,7-8,12-15,19,23-25,31,33H,4-6,9-11,16-18H2,(H,29,30)(H,35,36)(H,37,38)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNWLCXGCZTZFI-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN=CNC2=CC=C(C=C2)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN=CNC2=CC=C(C=C2)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919283
Record name N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[(4-hydroxyanilino)methylidene]lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92234-10-1
Record name L-proline, N2-((1S)-1-carboxy-3-phenylpropyl)-N6-((4-hydroxyphenyl)iminomethyl)-L-lysyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092234101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(1-Carboxy-3-phenylpropyl)-N~6~-[(4-hydroxyanilino)methylidene]lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(S)-1-((S)-2-(((S)-1-Carboxy-3-phenylpropyl)amino)-6-(N'-(4-hydroxyphenyl)formimidamido)hexanoyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.